
6-(2-Aminoethyl)amino-5-chlorouracil
Descripción general
Descripción
6-(2-Aminoethyl)amino-5-chlorouracil is a synthetic compound known for its potent inhibitory effects on thymidine phosphorylase, an enzyme involved in angiogenesis and tumor growth. This compound has garnered significant attention in the field of cancer research due to its antiangiogenic and antitumor properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aminoethyl)amino-5-chlorouracil typically involves the reaction of 5-chlorouracil with 2-aminoethylamine under controlled conditions. The reaction is carried out in an appropriate solvent, such as dimethyl sulfoxide, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
6-(2-Aminoethyl)amino-5-chlorouracil undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The amino groups can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted uracil derivatives, while oxidation and reduction reactions can modify the amino groups .
Aplicaciones Científicas De Investigación
Scientific Research Applications
-
Cancer Research
- AEAC is extensively studied for its antiangiogenic and antitumor properties. It has demonstrated effectiveness in reducing tumor growth by 40% to 50% in xenograft models of non-small cell lung cancer (A549) and pancreatic cancer (PANC-1) .
- In combination with other therapies, such as the vascular endothelial growth factor (VEGF)-Trap, AEAC has shown enhanced antitumor activity, indicating its potential for combination therapies in clinical settings .
- Biological Studies
-
Medicinal Chemistry
- AEAC is being explored as a lead compound for developing new anticancer drugs. Its structural properties allow for modifications that can enhance efficacy or reduce side effects .
-
Antiviral Applications
- Emerging studies suggest that AEAC may possess antiviral properties, inhibiting the replication of viruses such as herpes simplex virus (HSV) and cytomegalovirus (CMV). The proposed mechanism involves the incorporation of AEAC into viral DNA, leading to replication errors .
Case Studies and Experimental Findings
Mecanismo De Acción
6-(2-Aminoethyl)amino-5-chlorouracil exerts its effects by inhibiting the catalytic activity of thymidine phosphorylase. This enzyme is involved in the conversion of thymidine to thymine and 2-deoxyribose-1-phosphate, which are essential for DNA synthesis and repair. By inhibiting thymidine phosphorylase, the compound disrupts these processes, leading to reduced angiogenesis and tumor growth .
Comparación Con Compuestos Similares
Similar Compounds
5-Fluorouracil: Another thymidine phosphorylase inhibitor used in cancer treatment.
6-(2-Hydroxyethyl)amino-5-chlorouracil: A structurally similar compound with potential anticancer properties.
Uniqueness
6-(2-Aminoethyl)amino-5-chlorouracil is unique due to its specific inhibition of thymidine phosphorylase, making it a valuable tool in cancer research. Its ability to reduce tumor growth and angiogenesis sets it apart from other similar compounds .
Actividad Biológica
6-(2-Aminoethyl)amino-5-chlorouracil (AEAC) is a small-molecule compound that has garnered attention for its biological activities, particularly its antiangiogenic and antitumor properties. This article reviews the current understanding of AEAC's biological activity, focusing on its mechanism of action, experimental findings, and potential therapeutic applications.
- CAS Number : 399550-08-4
- Molecular Formula : C7H10ClN3O2
- Molecular Weight : 191.63 g/mol
- IUPAC Name : 6-(2-aminoethylamino)-5-chlorouracil
AEAC acts primarily as an inhibitor of thymidine phosphorylase (TP), an enzyme implicated in tumor angiogenesis. By inhibiting TP, AEAC disrupts the production of proangiogenic factors, thereby reducing tumor growth and vascularization. The competitive inhibition of TP by AEAC has been quantified with a value of 165 nM, indicating its potency as an inhibitor .
Antitumor Effects
Research has demonstrated that AEAC exhibits significant antitumor activity in various cancer models. In vivo studies using human cancer xenografts have shown that:
- A549 Non-Small Cell Lung Cancer : AEAC administration resulted in a 40% to 50% reduction in tumor growth.
- PANC-1 Pancreatic Cancer : Similar reductions were observed, although AEAC was ineffective against the BxPC-3 pancreatic tumor model .
The compound also significantly reduced microvessel density in tumors, providing evidence for its antiangiogenic action. Notably, when combined with VEGF-Trap (a soluble VEGF decoy receptor), the antitumor activity was enhanced beyond that observed with either treatment alone .
Case Studies
-
Study on A549 Xenografts :
- Objective : Evaluate the antitumor efficacy of AEAC.
- Methodology : Mice were treated with AEAC via oral gavage.
- Results : Tumor volume was measured bi-weekly, showing significant reductions compared to control groups.
- Combination Therapy with VEGF-Trap :
Comparative Analysis
The following table summarizes the biological activity of AEAC compared to other known compounds targeting TP:
Compound Name | Mechanism of Action | Antitumor Activity (Reduction %) | Notes |
---|---|---|---|
This compound (AEAC) | TP Inhibition | 40%-50% | Effective against A549 and PANC-1 |
Other TP Inhibitors | TP Inhibition | Varies | Less potent than AEAC |
VEGF-Trap | VEGF Pathway Inhibition | Moderate | Synergistic effect when combined with AEAC |
Propiedades
IUPAC Name |
6-(2-aminoethylamino)-5-chloro-1H-pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN4O2/c7-3-4(9-2-1-8)10-6(13)11-5(3)12/h1-2,8H2,(H3,9,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIZYYDQUSJYIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC1=C(C(=O)NC(=O)N1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50328064 | |
Record name | 6-(2-Aminoethyl)amino-5-chlorouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50328064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
399550-08-4 | |
Record name | 6-(2-Aminoethyl)amino-5-chlorouracil | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=722590 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-(2-Aminoethyl)amino-5-chlorouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50328064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 6-(2-Aminoethyl)amino-5-chlorouracil (AEAC) exert its anti-angiogenic effects?
A: AEAC acts by inhibiting the catalytic activity of thymidine phosphorylase (TP). [] TP, besides its role in pyrimidine nucleoside metabolism, exhibits pro-angiogenic activity, promoting the formation of new blood vessels. This angiogenic activity of TP is dependent on its enzymatic function. By inhibiting TP, AEAC disrupts this process, leading to reduced microvessel density in tumors and ultimately hindering tumor growth. []
Q2: What evidence suggests that combining AEAC with other anti-angiogenic agents could be beneficial?
A: Research has shown that tumors often produce multiple pro-angiogenic factors, making it unlikely that targeting a single pathway will be sufficient for effective treatment. [] In studies using human cancer xenografts, AEAC demonstrated additive anti-tumor activity when combined with the VEGF-Trap, a soluble VEGF decoy receptor. [] This suggests that TP inhibitors like AEAC could potentially enhance the efficacy of existing anti-VEGF therapies by targeting a distinct angiogenic pathway.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.